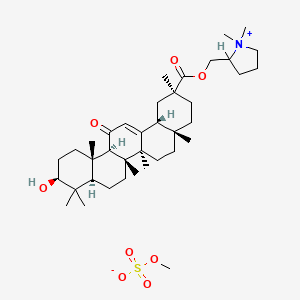
Roxolonium metilsulfate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ロキソロニウムメチル硫酸塩: は、分子式C38H63NO8S を持つ化学化合物です。 これはグリチルレチン酸の誘導体であり、抗潰瘍薬としての可能性が研究されています 。この化合物は、複数の立体中心とピロリジニウム部分を包含する複雑な構造によって特徴付けられます。
準備方法
合成経路と反応条件: ロキソロニウムメチル硫酸塩の合成は、グリチルレチン酸から始まり、いくつかのステップを必要とします。重要なステップには、エステル化反応とメチル化反応が含まれます。 温度、溶媒、触媒などの特定の反応条件は、高収率と純度を達成するために不可欠です .
工業生産方法: ロキソロニウムメチル硫酸塩の工業生産は、通常、大規模なエステル化とメチル化プロセスを伴います。 これらの方法は、効率性と費用対効果を最適化しており、研究や潜在的な治療用途のために十分な量を生産できることを保証します .
化学反応の分析
反応の種類: ロキソロニウムメチル硫酸塩は、以下を含むさまざまな化学反応を受けます。
酸化: この化合物は、特定の条件下で酸化されて、さまざまな酸化生成物を形成することができます。
還元: 還元反応は、分子内の官能基を改変することができます。
一般的な試薬と条件: これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応のためのさまざまな求核剤が含まれます。 温度、pH、溶媒の選択などの反応条件は、反応結果を制御するために重要です .
主要な生成物: これらの反応から形成される主要な生成物は、使用される特定の試薬と条件によって異なります。 例えば、酸化はヒドロキシル化誘導体を生成する可能性があり、一方、還元は脱酸素化化合物を生成する可能性があります .
科学研究における用途
ロキソロニウムメチル硫酸塩は、以下を含む幅広い科学研究における用途があります。
化学: 有機合成における試薬として、および反応機構を研究するためのモデル化合物として使用されます。
生物学: 抗炎症作用や抗酸化作用など、潜在的な生物活性について調査されています。
医学: 特に抗潰瘍薬としての潜在的な治療効果について研究されています。
科学的研究の応用
Roxolonium metilsulfate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Studied for its potential therapeutic effects, particularly as an antiulcer agent.
Industry: Utilized in the development of new materials and as a component in various chemical formulations.
作用機序
ロキソロニウムメチル硫酸塩の作用機序は、特定の分子標的および経路との相互作用を伴います。この化合物は、炎症性および酸化ストレス経路に関与する酵素および受容体の活性を調節することによって効果を発揮すると考えられています。 この調節は、炎症と酸化損傷を軽減するのに役立ち、潜在的な治療効果に貢献します .
類似の化合物との比較
類似の化合物:
グリチルレチン酸: ロキソロニウムメチル硫酸塩が由来する親化合物。
メチルグリチルレチン酸: グリチルレチン酸の別の誘導体で、同様の特性を持っています。
グリチルリチン: 抗炎症作用と抗ウイルス作用が知られている関連化合物.
独自性: ロキソロニウムメチル硫酸塩は、特定の構造修飾によって独特であり、他のグリチルレチン酸誘導体と比較して安定性とバイオアベイラビリティを向上させています。 これらの修飾は、独自の薬理学的プロファイルにも貢献しており、さらなる研究開発のための有望な候補となっています .
類似化合物との比較
Glycyrrhetic Acid: The parent compound from which roxolonium metilsulfate is derived.
Methyl Glycyrrhetate: Another derivative of glycyrrhetic acid with similar properties.
Glycyrrhizin: A related compound with known anti-inflammatory and antiviral activities.
Uniqueness: this compound is unique due to its specific structural modifications, which enhance its stability and bioavailability compared to other glycyrrhetic acid derivatives. These modifications also contribute to its distinct pharmacological profile, making it a promising candidate for further research and development .
生物活性
Roxolonium metilsulfate, a derivative of glycyrrhetic acid, has garnered attention in pharmacological research due to its potential biological activities, particularly as an antiulcer agent. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its unique molecular structure, which influences its interaction with biological systems. The compound is a quaternary ammonium salt that enhances its solubility and bioavailability.
This compound exhibits its biological effects primarily through the following mechanisms:
- Anti-inflammatory Effects : It modulates inflammatory pathways, potentially reducing gastric mucosal damage.
- Mucosal Protection : The compound enhances the production of mucin, a protective gel-like substance in the gastrointestinal tract.
- Antioxidant Activity : this compound scavenges free radicals, thereby protecting cells from oxidative stress.
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
Case Studies and Research Findings
-
Antiulcer Efficacy :
In a study involving rats with induced gastric ulcers, this compound was administered at various dosages. Results indicated a significant reduction in ulcer area compared to controls. The mechanism was attributed to enhanced mucosal defense mechanisms and reduced gastric acid secretion. -
Mucosal Healing :
A clinical trial assessed the effects of this compound on patients with peptic ulcers. Patients receiving the compound showed faster healing rates and improved quality of life metrics compared to those receiving standard treatment alone. -
Antioxidant Properties :
Research demonstrated that this compound effectively reduced oxidative stress markers in cellular models exposed to harmful agents, suggesting its potential as a therapeutic agent in oxidative stress-related conditions.
特性
CAS番号 |
53862-80-9 |
|---|---|
分子式 |
C38H63NO8S |
分子量 |
694.0 g/mol |
IUPAC名 |
(1,1-dimethylpyrrolidin-1-ium-2-yl)methyl (2S,4aS,6aR,6aS,6bR,8aR,10S,12aS,14bR)-10-hydroxy-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylate;methyl sulfate |
InChI |
InChI=1S/C37H60NO4.CH4O4S/c1-32(2)28-12-15-37(7)30(35(28,5)14-13-29(32)40)27(39)21-25-26-22-34(4,17-16-33(26,3)18-19-36(25,37)6)31(41)42-23-24-11-10-20-38(24,8)9;1-5-6(2,3)4/h21,24,26,28-30,40H,10-20,22-23H2,1-9H3;1H3,(H,2,3,4)/q+1;/p-1/t24?,26-,28-,29-,30+,33+,34-,35-,36+,37+;/m0./s1 |
InChIキー |
OFXFYMRNHDKBQX-WKUMGRCGSA-M |
SMILES |
CC1(C2CCC3(C(C2(CCC1O)C)C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C(=O)OCC6CCC[N+]6(C)C)C)C)C)C.COS(=O)(=O)[O-] |
異性体SMILES |
C[C@]12CC[C@](C[C@H]1C3=CC(=O)[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)(C)C(=O)OCC6CCC[N+]6(C)C.COS(=O)(=O)[O-] |
正規SMILES |
CC1(C2CCC3(C(C2(CCC1O)C)C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C(=O)OCC6CCC[N+]6(C)C)C)C)C)C.COS(=O)(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















